3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID

Description

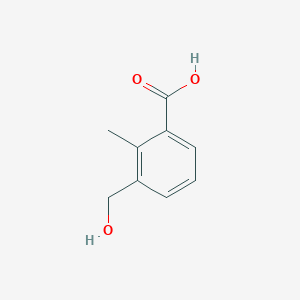

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWSNQYQXQMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Hydroxymethyl 2 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections Leading to the Compound

A retrosynthetic analysis of 3-(hydroxymethyl)-2-methylbenzoic acid reveals several plausible disconnection points, offering a strategic roadmap for its synthesis. The primary disconnections involve the functional group interconversions of the hydroxymethyl and carboxylic acid moieties, as well as the formation of the carbon-carbon bonds to establish the substituted benzene (B151609) ring.

One logical approach is to disconnect the C-C bond between the aromatic ring and the carboxylic acid group, suggesting a precursor like 3-(hydroxymethyl)-2-methylbromobenzene which could undergo carboxylation. Another key disconnection involves the hydroxymethyl group, which can be retrosynthetically derived from the reduction of a formyl or carboxyl group at the 3-position. This points towards precursors such as 3-formyl-2-methylbenzoic acid or 2-methylisophthalic acid. Furthermore, the entire substituted aromatic core can be constructed through cycloaddition reactions or functionalization of a simpler aromatic starting material.

Established Synthetic Routes to this compound

While direct, high-yield synthetic routes for this compound are not extensively documented in readily available literature, established organic chemistry principles allow for the construction of plausible multi-step pathways. These routes often involve the strategic manipulation of functional groups on a pre-existing benzene ring.

Multi-Step Synthesis Pathways

A feasible multi-step synthesis often commences with a commercially available substituted toluene (B28343) or benzoic acid derivative. One potential pathway could start from 2-methyl-3-nitrobenzoic acid. The nitro group can be reduced to an amine, which is then diazotized and subsequently converted to a hydroxymethyl group through a series of reactions. Another viable route could involve the selective oxidation of one methyl group of a dimethylbenzene precursor, followed by functional group manipulation to introduce the hydroxymethyl and carboxyl groups at the desired positions.

A hypothetical, yet chemically sound, pathway is the selective reduction of 2-methylisophthalic acid or its corresponding diester. The challenge in this approach lies in achieving selective reduction of one carboxylic acid group to a hydroxymethyl group while leaving the other intact. This can often be accomplished through careful choice of reducing agents and reaction conditions, or by employing protecting group strategies.

Identification of Key Intermediates and Precursor Compounds

The successful synthesis of this compound relies on the preparation and purification of several key intermediates. Based on the proposed synthetic pathways, the following compounds are identified as crucial precursors:

| Precursor Compound | Role in Synthesis |

| 2-Methyl-3-nitrobenzoic acid | Starting material for introduction of a functional group at the 3-position. |

| 3-Amino-2-methylbenzoic acid | Intermediate formed from the reduction of the nitro group. |

| 2-Methylisophthalic acid | Precursor for selective reduction to the target compound. |

| 3-Formyl-2-methylbenzoic acid | Intermediate that can be reduced to the hydroxymethyl group. |

| 3-Bromo-2-methylbenzoic acid | Precursor for carboxylation or lithiation followed by reaction with formaldehyde. |

Novel Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry is increasingly focused on the development of efficient and sustainable catalytic methods. While specific applications to the synthesis of this compound are not widely reported, emerging catalytic strategies hold significant promise for its future production.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the selective functionalization of aromatic rings. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the hydroxymethyl or a precursor group at the 3-position of a suitably substituted benzene ring. Another potential application is the catalytic carboxylation of an appropriate aryl halide or triflate using carbon monoxide or other C1 sources. Furthermore, transition metal catalysts, such as those based on ruthenium or iridium, are known to facilitate the selective hydrogenation of carboxylic acids to alcohols, which could be applied to a diester precursor.

Organocatalytic and Biocatalytic Strategies

Organocatalysis and biocatalysis are rapidly growing fields that offer environmentally benign alternatives to traditional metal-based catalysis. While specific examples for the synthesis of this compound are scarce, one can envision the use of organocatalysts to activate the substrate for selective functionalization.

Biocatalysis, in particular, presents intriguing possibilities. Enzymes such as reductases could potentially be used for the selective reduction of one of the carboxylic acid groups of 2-methylisophthalic acid. This approach would offer high chemo- and regioselectivity under mild reaction conditions, aligning with the principles of green chemistry. The development of engineered enzymes tailored for this specific transformation could pave the way for a highly efficient and sustainable synthesis of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

Older synthetic routes for structurally similar compounds, such as 3-hydroxy-2-methylbenzoic acid, have highlighted significant environmental and technological drawbacks. For instance, some methods employed highly toxic reagents like copper(I) cyanide, which can release hydrogen cyanide gas, and utilized harmful solvents such as pyridine. google.com Other processes involved permanganate (B83412) oxidation, which generates stoichiometric amounts of manganese dioxide waste, complicating product purification and disposal. google.com These examples underscore the need for greener alternatives that are safer, more efficient, and produce less waste.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. psu.edu An ideal reaction has 100% atom economy, where all atoms from the reactants are found in the final product, with no byproducts. psu.eduresearchgate.net

Consider a simplified, hypothetical Wittig-type reaction, which is sometimes used to form C-C bonds. While it might have a high percentage yield, its atom economy is often poor due to the generation of a stoichiometric triphenylphosphine (B44618) oxide byproduct. mdpi.com In contrast, addition and rearrangement reactions are inherently more atom-economical as they incorporate all or most of the reactant atoms into the product.

In the context of synthesizing this compound, a key transformation is the oxidation of a methyl group to a carboxylic acid and another to a hydroxymethyl group. A green approach would favor catalytic oxidation using molecular oxygen (from air) over stoichiometric oxidizing agents like potassium permanganate or chromium-based reagents. While the reaction yield is a critical metric, atom economy provides a broader perspective on the reaction's intrinsic efficiency and wastefulness. mdpi.com A process with high atom economy minimizes waste at the source, reducing the economic and environmental costs associated with waste treatment and disposal. psu.edu

The following table illustrates a simplified atom economy calculation for a hypothetical reaction step.

| Reactant Name | Formula | Molecular Weight ( g/mol ) | Mass Used (g) | Moles |

| Starting Material A | C8H10 | 106.17 | 10.62 | 0.1 |

| Reagent B | O2 | 32.00 | 6.40 | 0.2 |

| Product | C8H8O3 | 168.15 | 16.82 | 0.1 |

| Byproduct | H2O | 18.02 | 1.80 | 0.1 |

Atom Economy Calculation:

Formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Calculation: (168.15 / (106.17 + 64.00)) x 100% = 98.8% (assuming O2 is the reagent)

This interactive table demonstrates the concept of atom economy. The calculation shows a highly efficient hypothetical oxidation.

Solvents account for a significant portion of the mass and energy used in chemical synthesis and are a major source of waste. nih.gov Green chemistry encourages the use of safer, more benign solvents or, where possible, the elimination of solvents altogether.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂), a fluid state of CO₂ held above its critical temperature and pressure, has emerged as a promising green solvent. wikipedia.org It is non-toxic, non-flammable, and readily available. Its properties, such as viscosity, density, and solvating power, can be tuned by adjusting temperature and pressure. wikipedia.org For reactions relevant to the synthesis of benzoic acid derivatives, scCO₂ can serve as a medium for oxidation and esterification processes. psu.edumdpi.com Using scCO₂ can simplify downstream processing, as it can be easily removed from the reaction mixture by depressurization, leaving a solvent-free product. mdpi.com

Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. tcichemicals.com They have negligible vapor pressure, making them non-volatile and reducing air pollution. tcichemicals.com Their unique properties, including high thermal stability and the ability to dissolve a wide range of compounds, make them suitable for various reactions. tcichemicals.com In the context of synthesizing this compound, ILs have been investigated as media for the aerobic oxidation of toluene and its derivatives. acs.orgacs.org Certain imidazolium-based ILs, in combination with cobalt catalysts, can facilitate the selective oxidation of alkylaromatic compounds to carboxylic acids with high reaction rates. acs.orggoogle.com The use of specific ILs can also inhibit corrosion, a common problem in industrial oxidation processes that use inorganic bromides. acs.org

Protective Group Strategies and Their Application in Synthetic Pathways

In the synthesis of multifunctional molecules like this compound, which contains both a carboxylic acid and a primary alcohol, protective group chemistry is often essential. researchgate.net A protective group temporarily masks a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic step targeting another part of the molecule. researchgate.net

An effective protective group strategy involves several key considerations:

The group must be easy to introduce in high yield.

It must be stable under the reaction conditions for which protection is needed.

It must be readily removable in high yield without affecting other functional groups in the molecule. researchgate.net

A practical example can be seen in a synthetic route for the related compound, 3-hydroxy-2-methylbenzoic acid, which demonstrates the protection of a hydroxyl group. google.com In this process, the phenolic hydroxyl group of 3-chloro-2-methylphenol (B1584042) is protected as a benzyl (B1604629) ether by reacting it with benzyl chloride. google.com This stable ether linkage protects the hydroxyl group during subsequent Grignard reagent formation and carboxylation with CO₂. After the desired carboxylic acid group is installed, the benzyl protective group is cleanly removed via catalytic hydrogenation to reveal the free hydroxyl group. google.com This strategy allows for the selective transformation of one part of the molecule while the other reactive site is temporarily shielded. Similar strategies could be employed for this compound, for instance, by protecting the hydroxymethyl group as a silyl (B83357) ether or benzyl ether while manipulating the carboxylic acid.

Advanced Purification and Isolation Techniques for High-Purity Research Samples

Obtaining compounds in high purity is critical for research applications to ensure that observed properties are intrinsic to the molecule and not due to contaminants. While standard recrystallization is a common and effective technique for purifying solid compounds like benzoic acid derivatives, achieving the exceptional purity required for certain analytical standards or biological assays may necessitate more advanced methods. google.com

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. google.com For benzoic acid and its derivatives, water is often a suitable solvent due to their higher solubility in hot water compared to cold water. wikipedia.org The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly, promoting the formation of pure crystals.

Fractional Freezing: For achieving very high purity (e.g., 99.999 mole percent), fractional freezing can be employed. This method involves slowly cooling the molten compound until it begins to solidify. The initial crystals formed are typically of higher purity than the remaining liquid melt. By physically separating these crystals and repeating the process, impurities can be progressively removed.

Vacuum Distillation/Sublimation: For compounds that are thermally stable, fractional distillation under reduced pressure can separate components based on differences in boiling points. For solids, sublimation under vacuum can be a powerful purification tool, allowing the compound to transition directly from a solid to a gas, leaving non-volatile impurities behind, and then re-condensing as a pure solid on a cold surface.

Steam Distillation and Fractional Condensation: This technique is particularly useful for separating volatile organic acids from non-volatile or less volatile impurities. A method for purifying benzoic acid involves passing steam through the crude mixture. The benzoic acid vaporizes with the steam and is then separated by fractional condensation, where the mixture is cooled to a temperature just above the boiling point of water, causing the less volatile benzoic acid to condense while the steam passes through.

Derivatization Strategies and Analog Synthesis Based on the 3 Hydroxymethyl 2 Methylbenzoic Acid Scaffold

Functional Group Interconversions on the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for functional group interconversion, readily undergoing reactions such as esterification and amidation to yield a variety of derivatives.

Esterification of 3-(hydroxymethyl)-2-methylbenzoic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comtcu.edu This equilibrium-driven reaction often utilizes an excess of the alcohol to drive the reaction towards the ester product. tcu.edu For instance, reaction with methanol (B129727) in the presence of sulfuric acid would yield methyl 3-(hydroxymethyl)-2-methylbenzoate.

Amidation of the carboxylic acid provides access to a diverse range of amide derivatives. This transformation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the direct formation of an amide bond between the carboxylic acid and an amine. nih.govresearchgate.net This method is widely used in the synthesis of natural phenol (B47542) amides and other complex molecules. nih.gov The choice of amine dictates the properties of the resulting amide, allowing for the introduction of various functional groups and structural motifs.

Table 1: Representative Functional Group Interconversions of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product Class |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Esters |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Amides |

| Amidation | Amine (RNH₂), Coupling Agent (e.g., DCC) | Amides |

This table presents common synthetic transformations and is for illustrative purposes.

Chemical Modifications of the Hydroxymethyl Group (e.g., Oxidation, Etherification, Acylation)

The hydroxymethyl group offers another avenue for structural diversification through oxidation, etherification, and acylation reactions.

Oxidation of the primary alcohol of the hydroxymethyl group can selectively yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the conversion to the aldehyde, 2-methyl-3-formylbenzoic acid. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄), would lead to the dicarboxylic acid, 2-methylisophthalic acid. The selective oxidation of aldehydes in the presence of hydroxymethyl groups has been demonstrated using gold nanoparticles in an aqueous phase. aip.org

Etherification of the hydroxymethyl group can be performed to introduce a variety of alkyl or aryl substituents. For example, reaction with an alkyl halide in the presence of a base will form the corresponding ether. The synthesis of ether esters of p-hydroxymethyl-benzoic acid has been described, highlighting the utility of this transformation. acs.org

Acylation of the hydroxymethyl group to form esters can be achieved by reaction with an acyl halide or anhydride (B1165640) in the presence of a base. This reaction is a common method for protecting alcohol functionalities or for introducing specific ester groups to modulate the properties of the molecule.

Table 2: Representative Chemical Modifications of the Hydroxymethyl Group

| Transformation | Reagents and Conditions | Product Class |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | Aldehydes |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄), base, heat | Carboxylic Acids |

| Etherification | Alkyl Halide (R-X), Base (e.g., NaH) | Ethers |

| Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Esters |

This table presents common synthetic transformations and is for illustrative purposes.

Directed Aromatic Ring Functionalization and Regioselective Substitution Patterns

The substituents already present on the benzene (B151609) ring of this compound, a carboxylic acid and a hydroxymethyl group, direct the regioselectivity of further electrophilic aromatic substitution reactions. The carboxylic acid group is a meta-directing deactivator, while the methyl and hydroxymethyl groups are ortho-, para-directing activators. The interplay of these directing effects will determine the position of new substituents.

For instance, in the nitration of m-methylbenzoic acid, a structurally similar compound, the substitution pattern is influenced by the directing effects of the methyl and carboxyl groups. google.com The nitration of m-toluic acid using nitric acid can lead to a mixture of isomers, with the formation of 2-nitro-3-methylbenzoic acid being a key product. google.com The regioselective synthesis of substituted aromatic compounds is a well-established field, with various methodologies available to control the position of incoming electrophiles. rsc.orgrsc.org

Stereoselective Synthesis of Chiral Analogs and Enantiomeric Resolution Strategies

While this compound itself is achiral, derivatization can introduce chiral centers, leading to the formation of enantiomers. The stereoselective synthesis of such chiral analogs is crucial for investigating their interactions with biological systems, as enantiomers can exhibit different pharmacological activities.

Strategies for stereoselective synthesis often involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of a reaction. researchgate.net For example, the asymmetric reduction of a ketone precursor could be employed to generate a chiral alcohol with high enantiomeric excess.

Alternatively, if a racemic mixture of a chiral derivative is synthesized, enantiomeric resolution can be employed to separate the enantiomers. A common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Chiral chromatography is another powerful technique for the separation of enantiomers. nih.govlibretexts.orgnih.gov

Combinatorial Chemistry Approaches for Library Synthesis of Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can be screened for desired biological activities. The this compound scaffold is well-suited for combinatorial approaches due to its multiple points of diversification.

A common strategy in combinatorial synthesis is solid-phase synthesis, where the scaffold is attached to a solid support, and reagents are added in a stepwise fashion to build the library of derivatives. The "split-and-pool" method is a technique that allows for the efficient creation of large, diverse libraries. nih.gov For example, a library of compounds based on 3-amino-5-hydroxybenzoic acid was successfully prepared using solid-phase techniques and the split/combine method. nih.gov This approach could be adapted to the this compound scaffold to generate a library of ester and amide derivatives by reacting the carboxylic acid with a diverse set of alcohols and amines.

Mechanistic Organic Chemistry and Reaction Kinetics of 3 Hydroxymethyl 2 Methylbenzoic Acid Transformations

Elucidation of Reaction Mechanisms for Synthetic Transformations Involving 3-(Hydroxymethyl)-2-methylbenzoic Acid

The chemical reactivity of this compound is dictated by its two functional groups: a carboxylic acid and a primary benzylic alcohol. Transformations can be directed to occur selectively at either site or involve both.

One of the most common reactions involving the carboxylic acid group is Fischer esterification . In the presence of an acid catalyst and an alcohol (e.g., methanol), the carboxylic acid is converted to its corresponding ester. The generally accepted mechanism for this reaction proceeds through a series of proton transfer and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Another key transformation is the oxidation of the hydroxymethyl group . Depending on the oxidizing agent and reaction conditions, the primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. For instance, oxidation with a mild agent like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding benzaldehyde (B42025) derivative. More potent oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the dicarboxylic acid. The mechanism for such oxidations often involves the formation of a chromate (B82759) ester intermediate, followed by the rate-determining cleavage of the α-C-H bond. asianpubs.org

Kinetic Studies of Key Reactions Involving the Compound

Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction and for optimizing reaction conditions. Such studies for transformations of this compound would involve systematic variation of reactant concentrations and temperature to determine the rate law and activation parameters.

The rate law for a reaction provides a mathematical relationship between the reaction rate and the concentrations of the reactants. For the Fischer esterification of this compound with an alcohol in the presence of an acid catalyst, the reaction is typically first order with respect to the carboxylic acid and the alcohol, and also dependent on the concentration of the acid catalyst. dnu.dp.uaresearchgate.net

For the oxidation of the hydroxymethyl group, the rate law would depend on the specific oxidant used. For many chromium(VI)-based oxidations of benzyl (B1604629) alcohols, the reaction is first order in the alcohol, the oxidant, and the acid catalyst. orientjchem.orgacs.org

Below is a hypothetical data table illustrating the determination of reaction orders for the oxidation of this compound.

| Experiment | Initial [Compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 3.0 x 10-5 |

This table presents hypothetical data for illustrative purposes.

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy profile of the reaction and the nature of the transition state. These parameters can be determined by studying the effect of temperature on the reaction rate constant, typically through the construction of an Arrhenius or Eyring plot. For the oxidation of substituted benzyl alcohols, the activation enthalpies and entropies are often linearly related. orientjchem.orgrsc.org

A hypothetical set of activation parameters for the acid-catalyzed esterification of this compound is presented below.

| Temperature (K) | Rate Constant (k) (M-1s-1) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|---|

| 298 | 1.2 x 10-4 | 58.4 | 55.9 | -120 |

| 308 | 2.5 x 10-4 | |||

| 318 | 5.0 x 10-4 |

This table presents hypothetical data based on analogous reactions for illustrative purposes. researchgate.net

Isotopic Labeling Studies to Probe Reaction Pathways and Bond Cleavage Events

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms. In the context of this compound transformations, isotopic labeling could be employed to elucidate the details of bond-breaking and bond-forming steps.

For example, in the oxidation of the hydroxymethyl group, replacing the hydrogen atoms on the benzylic carbon with deuterium (B1214612) (–CD2OH) would be expected to exhibit a significant primary kinetic isotope effect (KIE). asianpubs.orgrsc.org A kH/kD value substantially greater than 1 would indicate that the C-H bond is broken in the rate-determining step of the reaction, which is consistent with the proposed mechanism involving the breakdown of a chromate ester intermediate. asianpubs.orgbibliomed.org

Solvation Effects and Medium Influence on Reaction Outcomes

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. For transformations involving this compound, the polarity of the solvent would be a critical factor.

In the case of Fischer esterification, the use of a non-polar solvent can help to shift the equilibrium towards the products, as water, a polar by-product, would be less soluble and could potentially be removed. ijstr.org However, the reactants themselves have polar functional groups and may require a solvent with at least moderate polarity to ensure their solubility.

For the oxidation of the hydroxymethyl group, the solvent can influence the stability of the transition state. Polar solvents may stabilize charged intermediates and transition states, thereby accelerating the reaction. The specific interactions between the solvent and the reactants, such as hydrogen bonding, can also play a significant role. bibliomed.org The rate of oxidation of benzyl alcohol by bromine, for instance, is linearly related to the solvent composition in acetic acid-water mixtures. rsc.org

Computational Chemistry and Theoretical Investigations of 3 Hydroxymethyl 2 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 3-(hydroxymethyl)-2-methylbenzoic acid. Methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of the molecule's behavior.

DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are effective for optimizing the molecular geometry and analyzing the electronic properties of substituted benzoic acids. psu.eduresearchgate.net For this compound, such calculations would reveal the distribution of electrons within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. In substituted benzoic acids, these frontier orbitals are typically delocalized over the benzene (B151609) ring and the carboxyl group. The presence of the hydroxymethyl and methyl groups would further influence the electron density distribution.

Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. For this compound, NBO analysis could quantify the charge on each atom, providing insights into reactive sites. For instance, the oxygen atoms of the carboxyl and hydroxymethyl groups are expected to carry significant negative charges, making them potential sites for electrophilic attack.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV |

| LUMO Energy | -1.0 eV to -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV to 5.5 eV |

| Dipole Moment | 2.0 D to 3.5 D |

The flexibility of the carboxyl and hydroxymethyl groups in this compound gives rise to several possible conformations. nih.govnih.gov Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. The primary rotational degrees of freedom are around the C-C bond connecting the carboxyl group to the ring, the C-C bond of the hydroxymethyl group, and the C-O bond of the hydroxymethyl group.

Computational scans of the potential energy surface, by systematically rotating these bonds, can identify low-energy conformers. For many benzoic acid derivatives, the carboxylic acid group can exist in syn and anti-periplanar conformations with respect to the adjacent methyl group. Furthermore, intramolecular hydrogen bonding between the hydroxyl group of the hydroxymethyl moiety and the carboxylic acid group might stabilize certain conformations. ju.edu.jo The relative energies of these conformers determine their population at a given temperature. Studies on similar molecules like 3-(azidomethyl)benzoic acid have shown that different conformers can lead to polymorphism in the solid state. nih.gov

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamics and interactions with its environment, such as a solvent. ucl.ac.ukgu.se In an MD simulation, the forces on each atom are calculated using a force field (like GAFF), and Newton's equations of motion are solved to track the atoms' trajectories. ucl.ac.uk

For this compound in an aqueous solution, MD simulations could reveal how the molecule interacts with water molecules through hydrogen bonding. gu.se It could also shed light on the propensity of the molecules to form dimers or larger aggregates in different solvents. acs.orgrsc.org The formation of hydrogen-bonded dimers between the carboxylic acid groups is a common feature of benzoic acids in non-polar solvents. acs.org The simulation can also provide information on the solvation free energy, which is a measure of the molecule's solubility.

In Silico Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

Furthermore, computational chemistry can predict various spectroscopic parameters. For instance, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. nih.govnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks. The accuracy of these predictions depends on the level of theory, basis set, and consideration of the solvent environment. nih.gov

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 |

| Aromatic (H at C4) | 7.2 - 7.4 |

| Aromatic (H at C5) | 7.0 - 7.2 |

| Aromatic (H at C6) | 7.8 - 8.0 |

| Hydroxymethyl (-CH2OH) | 4.6 - 4.8 |

| Methyl (-CH3) | 2.2 - 2.4 |

| Hydroxyl (-OH) | 1.5 - 2.5 (variable) |

Ligand-Protein Docking and Molecular Modeling for Non-Clinical Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govstmjournals.com For this compound, docking studies could be employed to explore its potential interactions with biological macromolecules, such as enzymes or receptors, in a non-clinical context. niscpr.res.insemanticscholar.org

The process involves placing the 3D structure of the molecule (the ligand) into the binding site of a protein. A scoring function is then used to estimate the binding affinity, which is often expressed as a binding energy. stmjournals.com This can help in identifying potential biological targets and understanding the structural basis of the interaction. For example, docking could reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the molecule and the amino acid residues of the protein's active site. niscpr.res.in

Prediction of Thermodynamic Parameters for Reactions and Equilibrium States

Quantum chemical calculations can be used to predict various thermodynamic parameters for this compound and reactions involving it. jbiochemtech.comresearchgate.netjbiochemtech.com Standard enthalpies of formation, entropies, and Gibbs free energies can be calculated from the vibrational frequencies and electronic energies obtained from DFT calculations. iaea.org

These parameters are crucial for understanding the stability of the molecule and the feasibility of chemical reactions. For instance, the calculated Gibbs free energy change for a reaction can predict the position of the chemical equilibrium. The enthalpy of sublimation or vaporization, which can also be estimated computationally, provides information about the intermolecular forces in the solid or liquid state. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Hydroxymethyl 2 Methylbenzoic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For 3-(hydroxymethyl)-2-methylbenzoic acid, the molecular formula is C₉H₁₀O₃. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A minimal mass error, typically in the low parts-per-million (ppm) range, confirms the molecular formula and rules out other potential formulas with the same nominal mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly coupled with analyzers such as time-of-flight (TOF) or Orbitrap to achieve this high resolution.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Calculated Exact Mass | 166.06299 Da |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Calculated m/z for [M+H]⁺ | 167.07027 Da |

| Calculated m/z for [M+Na]⁺ | 189.05224 Da |

| Typical Mass Accuracy Requirement | < 5 ppm |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton (highly deshielded), the three aromatic protons (with specific splitting patterns based on their coupling), the two methylene (B1212753) protons of the hydroxymethyl group, and the three protons of the methyl group. The ¹³C NMR spectrum would similarly show nine distinct signals corresponding to each unique carbon atom, including the carboxyl, aromatic, methylene, and methyl carbons. rsc.org

Advanced NMR techniques provide deeper insights:

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H coupling networks, connecting adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.

Solid-State NMR (ssNMR): This technique provides structural information on the compound in its solid, crystalline form. It is particularly useful for studying polymorphism, identifying the number of molecules in the asymmetric unit, and analyzing intermolecular interactions. researchgate.net Studies on benzoic acid and its derivatives have demonstrated the power of ssNMR in characterizing hydrogen bonding and molecular packing in the solid state. researchgate.netnih.gov

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals of different species in a mixture based on their diffusion rates, allowing for the analysis of complex mixtures and the confirmation of compound purity without chromatographic separation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Carboxyl | COOH | 10-13 | ~172 |

| Aromatic | Ar-H | 7.2-8.0 | 125-140 |

| Methylene | CH₂ | ~4.7 | ~62 |

| Methyl | CH₃ | ~2.4 | ~18 |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. Actual values depend on solvent and other experimental conditions. rsc.orgdocbrown.info

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.

For this compound, key vibrational bands would include:

O-H Stretching: A broad band for the carboxylic acid O-H (around 2500-3300 cm⁻¹) and a sharper band for the alcoholic O-H (around 3200-3600 cm⁻¹).

C-H Stretching: Signals for aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹).

C=O Stretching: A strong, characteristic band for the carboxylic acid carbonyl group (around 1680-1710 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations (around 1450-1600 cm⁻¹).

C-O Stretching: Bands corresponding to the alcohol and carboxylic acid C-O bonds (around 1000-1300 cm⁻¹).

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton. scielo.br Furthermore, detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can be used to study different conformational isomers of the molecule. uc.ptnih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Alcohol | O-H stretch | 3200 - 3600 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Methyl/Methylene | C-H stretch | 2850 - 3000 |

| Carbonyl | C=O stretch | 1680 - 1710 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Data compiled from spectra of related compounds like 3-hydroxy-2-methylbenzoic acid and other benzoic acid derivatives. nih.govchemicalbook.comnist.gov

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies of Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD): By analyzing the diffraction pattern of X-rays passing through a single crystal, SC-XRD can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. It also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For this compound, one would expect to observe strong hydrogen bonding involving the carboxylic acid groups (often forming dimers) and the hydroxymethyl groups. The crystal structure of the related compound 3-acetoxy-2-methylbenzoic acid, for example, shows that molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers. nih.gov

Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline powder and produces a diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. PXRD is primarily used to identify crystalline solids, assess sample purity, and analyze polymorphism.

Table 4: Representative Crystallographic Data (from analogue 3-acetoxy-2-methylbenzoic acid)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Key Interactions | O—H⋯O hydrogen bonds forming R²₂(8) graph-set motif (inversion dimers). nih.gov |

This data is for an analogue and illustrates the type of information obtained from a single-crystal X-ray analysis. nih.gov

Hyphenated Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, primarily mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing non-volatile compounds. The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is directly introduced into a mass spectrometer. acs.org This allows for the separation of this compound from starting materials, by-products, and other impurities, while simultaneously confirming the molecular weight of each component. It is a cornerstone of purity analysis in pharmaceutical and chemical research. nih.govvu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is often required to convert the polar -COOH and -OH groups into more volatile esters or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) derivatives) before analysis. nist.gov The separated components are then identified by their mass spectra.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This advanced technique couples an HPLC system with an NMR spectrometer. It allows for the direct acquisition of NMR spectra of compounds as they elute from the chromatography column, enabling the structural elucidation of components within a complex mixture without prior isolation.

Elemental Analysis for Stoichiometric Verification and Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula and serves as a critical check of sample purity.

Table 5: Elemental Analysis Data for this compound (C₉H₁₀O₃)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 65.05% |

| Hydrogen (H) | 6.07% |

| Oxygen (O) | 28.88% |

An experimental result for the related 3-hydroxy-2-methylbenzoic acid (C₈H₈O₃) showed measured values of C, 63.32% and H, 5.36%, which compared well with the calculated values of C, 63.15% and H, 5.29%, thus confirming its stoichiometry. chemicalbook.com A similar level of agreement would be expected for a pure sample of this compound.

Biological Interactions and Structure Activity Relationship Sar Studies of 3 Hydroxymethyl 2 Methylbenzoic Acid Derivatives Excluding Clinical Data

Investigation of Molecular Target Interactions and Binding Mechanisms

In Vitro Receptor Binding Assays (e.g., Prostaglandin I (IP) Receptor Agonist Activity)

No information is available regarding in vitro receptor binding assays conducted on 3-(hydroxymethyl)-2-methylbenzoic acid or its derivatives, including any assessment of its potential activity as a Prostaglandin I (IP) receptor agonist.

Enzymatic Activity Modulation Studies (e.g., Anticholinesterase, Reductase, or other relevant enzyme interactions)

There are no published studies on the modulation of enzymatic activity by this compound or its derivatives. This includes a lack of data on its potential effects as an anticholinesterase or reductase inhibitor.

Structure-Activity Relationship (SAR) Elucidation for Observed Biological Activities

As no biological activities have been reported for this compound or its derivatives, no structure-activity relationship (SAR) studies have been conducted.

Influence of Structural Modifications on Binding Affinity and Efficacy

Without data on binding affinity or efficacy for a parent compound, no studies on the influence of structural modifications could be found.

Stereochemical Aspects of Biological Activity

There is no information regarding the stereochemical aspects of biological activity for this compound, as no biological activity has been documented.

Molecular Recognition Principles and Ligand Design Strategies

No literature is available that discusses the molecular recognition principles or ligand design strategies specifically involving this compound or its derivatives.

Coordination Chemistry and Supramolecular Assemblies Involving 3 Hydroxymethyl 2 Methylbenzoic Acid

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Engineering and Self-Assembly Processes

A thorough search of crystallographic databases and chemical literature yielded no studies on the crystal engineering or self-assembly processes of 3-(hydroxymethyl)-2-methylbenzoic acid. While the molecule possesses functional groups (a carboxylic acid and a hydroxymethyl group) that are conducive to forming hydrogen bonds and potentially π-π stacking interactions, no crystal structure of this specific compound has been reported. As a result, there is no empirical data to analyze its supramolecular interactions, and no research findings or data tables are available.

Formation of Host-Guest Complexes and Inclusion Compounds

There is no scientific literature available that describes the formation of host-guest complexes or inclusion compounds involving this compound. Research into its capacity to act as either a host or a guest molecule in supramolecular systems has not been documented. Therefore, no information or data can be provided on this subject.

Chelation Properties and Metal Ion Complexation Studies

No studies have been published regarding the chelation properties of this compound or its complexation with metal ions in solution or the solid state. The potential of this molecule to act as a chelating agent has not been investigated, and as such, there are no research findings, stability constants, or other relevant data to report.

Applications of 3 Hydroxymethyl 2 Methylbenzoic Acid in Academic Catalysis and Materials Science Non Industrial Focus

Utilization as a Building Block in the Synthesis of Novel Polymeric Materials

The presence of both a carboxylic acid and a hydroxyl group makes 3-(Hydroxymethyl)-2-methylbenzoic acid a classic A-B type monomer, theoretically capable of undergoing self-condensation to form polyesters. This bifunctionality is a key feature for step-growth polymerization. Isomers such as p-hydroxymethylbenzoic acid are known to be used in the production of high-performance polymers.

Nevertheless, there is no specific academic research available that details the synthesis, characterization, or properties of polymers derived directly from the polymerization of this compound. The academic literature on novel polymeric materials focuses on other monomers, and this specific compound has not been identified as a building block in the reported synthesis of new polyesters or other polymeric structures.

Contribution to the Development of Functional Materials with Specific Properties

The development of functional materials with tailored optical, electronic, or responsive properties often relies on the precise design of the monomeric units. The aromatic core of this compound could, in principle, be incorporated into polymer backbones to influence properties such as thermal stability, liquid crystallinity, or photoluminescence.

As there is no documented research on the use of this compound in the synthesis of polymeric materials, there is consequently no information on its contribution to functional materials. The specific impact of its substitution pattern on material properties remains a subject for future academic investigation.

Intermediary Role in the Academic Synthesis of Complex Organic Molecules

The synthesis of complex and biologically active molecules is a cornerstone of academic organic chemistry. While benzoic acid derivatives are common starting materials and intermediates, the role of this compound in these pathways is not well-established in the literature.

Specifically, no academic publications were found that describe the use of this compound as a key intermediate in the synthesis of antibiotics with a β-lactam structure. Reviews and research articles on β-lactam synthesis describe various synthetic strategies, but none originate from this particular starting material. rsc.orgnih.govorganic-chemistry.org Similarly, its application as an intermediate in the academic synthesis of IP (prostacyclin) receptor modulators is not documented in the available scientific literature.

Future Research Directions and Emerging Opportunities for 3 Hydroxymethyl 2 Methylbenzoic Acid

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of substituted benzoic acids is a well-established field, yet there is considerable room for innovation, particularly in developing unconventional and sustainable methods applicable to 3-(hydroxymethyl)-2-methylbenzoic acid.

Sustainable Methodologies: Green chemistry principles offer a framework for developing environmentally benign synthetic processes. mdpi.comwjpmr.com For this compound, this could involve:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations, such as the selective oxidation of a suitable precursor under mild, aqueous conditions. The biosynthesis of aminobenzoic acid derivatives from renewable feedstocks highlights the potential of biological systems for producing complex aromatic acids. mdpi.com

Renewable Feedstocks: Investigating pathways that start from lignin-based benzoic acid derivatives or other renewable platform chemicals could provide a sustainable alternative to petroleum-based starting materials. rsc.orgresearchgate.net

Green Solvents and Catalysts: Replacing hazardous solvents with water or bio-based alternatives and using recyclable, non-toxic catalysts, such as selenium-based catalysts for aldehyde oxidation, would significantly improve the environmental footprint of the synthesis. mdpi.com

A comparative overview of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Starting Material | Key Transformation | Advantages | Challenges |

| Traditional Synthesis | Substituted Toluene (B28343) Derivative | Multi-step functional group interconversion | Well-established procedures | Low atom economy, hazardous reagents |

| C-H Activation | 3-(Hydroxymethyl)benzoic Acid Precursor | Directed ortho-methylation / functionalization | High step-economy, novel disconnections | Catalyst development, regioselectivity control |

| Biocatalysis | Renewable Aromatic Precursor | Enzymatic oxidation/hydroxymethylation | Mild conditions, high selectivity, sustainable | Enzyme discovery and engineering |

| Flow Chemistry | Appropriate Precursors | Continuous processing with catalysts | Improved safety, scalability, and control | High initial setup cost |

Table 1: Comparison of Potential Synthetic Methodologies for this compound. This table outlines hypothetical pathways and their respective pros and cons, highlighting areas for future research.

Development of Advanced Analytical and Characterization Techniques Tailored for the Compound

While standard analytical techniques are sufficient for basic identification, the development of advanced and tailored methods is crucial for in-depth understanding and quality control, especially if the compound finds use in pharmaceutical or materials applications.

Modern analytical chemistry offers a suite of powerful tools for characterizing small organic molecules. ijpsjournal.com For this compound, future opportunities lie in the application of:

Single-Crystal X-ray Diffraction (SCXRD): Obtaining a high-quality crystal structure would provide unambiguous confirmation of its three-dimensional molecular geometry, as well as insights into its intermolecular interactions (e.g., hydrogen bonding) in the solid state. Advanced crystallization methods, such as microbatch under-oil techniques, could be employed to grow suitable crystals, which is often a bottleneck for small molecules. rsc.orgrsc.org

Hyphenated Chromatographic Techniques: Methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) would be invaluable for detecting and quantifying trace amounts of the compound in complex matrices, such as biological fluids or environmental samples.

Advanced Spectroscopic Methods: Techniques like two-dimensional NMR (e.g., COSY, HSQC, HMBC) are essential for complete structural elucidation. Furthermore, solid-state NMR could probe the compound's structure and dynamics in polymeric materials. Surface-enhanced Raman spectroscopy (SERS) could be developed to study its interaction with nanoparticle surfaces.

Table 2 summarizes a potential suite of analytical techniques and the specific information they could provide for this compound.

| Technique | Information Provided | Potential Application Area |

| Single-Crystal X-ray Diffraction | Definitive 3D structure, bond lengths/angles, packing | Fundamental characterization, polymorphism studies |

| HPLC-MS/MS | High-sensitivity quantification, impurity profiling | Pharmacokinetic studies, quality control |

| 2D NMR Spectroscopy | Unambiguous proton and carbon assignments | Structural verification, derivative characterization |

| Solid-State NMR | Conformation and dynamics in a solid matrix | Analysis within a polymer or composite material |

| FT-IR and Raman Spectroscopy | Vibrational modes of functional groups | Identification, studying hydrogen bonding |

| Thermal Analysis (DSC/TGA) | Melting point, thermal stability | Material property assessment |

Table 2: Advanced Analytical Techniques for the Characterization of this compound. This table details the type of information that can be gleaned from various modern analytical methods.

Unraveling Untapped Biological Activities and Deeper Mechanistic Insights

The biological potential of this compound is, at present, completely unexplored. However, the vast literature on the biological activities of other benzoic acid and hydroxybenzoic acid derivatives provides a strong rationale for investigating its properties. ppor.azijcrt.orgscispace.comresearchgate.net These related compounds are known to exhibit a wide range of effects, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer activities. preprints.orgnih.govmdpi.com

Screening for Biological Activity: A crucial first step would be to screen this compound against a diverse panel of biological targets. Potential areas of interest include:

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi.

Anticancer Activity: Screening against various cancer cell lines to identify potential cytotoxic or anti-proliferative effects.

Enzyme Inhibition: Assessing its ability to inhibit key enzymes involved in disease, such as cyclooxygenases (relevant to inflammation) or acetylcholinesterase (relevant to Alzheimer's disease). nih.gov

Mechanistic Studies: Should any significant biological activity be discovered, the next phase of research would focus on elucidating its mechanism of action. For example, if the compound shows anticancer effects, studies would be needed to determine if it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways. If it demonstrates enzyme inhibition, kinetic studies would be performed to understand the mode of inhibition (e.g., competitive, non-competitive). nih.govmdpi.com This mirrors research on other natural products where mechanistic insights are key to understanding their therapeutic potential.

Integration into Cutting-Edge Materials Science Applications and Nanotechnology

The bifunctional nature of this compound, possessing both a carboxylic acid and an alcohol group, makes it an attractive building block for materials science and nanotechnology.

Polymer Synthesis: The compound can be envisioned as a versatile monomer for creating novel polymers. The presence of the carboxylic acid and hydroxymethyl groups allows it to undergo condensation polymerization to form polyesters. The additional methyl group on the aromatic ring could influence the polymer's properties, such as its thermal stability, solubility, and mechanical strength, by introducing steric hindrance and modifying chain packing.

Surface Modification and Nanotechnology: The carboxylic acid moiety is an excellent anchor group for binding to the surface of metal oxide nanoparticles (e.g., ZnO, TiO₂, Fe₃O₄). This opens up several possibilities:

Improving Nanoparticle Dispersion: Functionalizing nanoparticles with this compound could prevent their aggregation and improve their dispersibility in various solvents or polymer matrices.

Creating Functional Nanomaterials: The exposed hydroxymethyl group on the surface of the functionalized nanoparticle could be used for further chemical reactions, allowing for the attachment of other molecules, such as drugs or fluorescent dyes. Benzoic acid derivatives have already been investigated as inhibitors in atomic layer deposition (ALD), demonstrating their utility in controlling nanoscale growth. mdpi.com

Drug Delivery: The compound could be incorporated into solid lipid nanoparticles, a strategy used for other benzoic acid derivatives to improve the delivery and efficacy of therapeutic agents. nih.gov

Computational Design and Predictive Modeling for Enhanced Properties and Functions

In silico methods are indispensable in modern chemical research, enabling the prediction of molecular properties and guiding experimental work. stmjournals.com For this compound, computational chemistry offers a powerful toolkit to explore its potential before embarking on extensive laboratory work. mdpi.comnih.gov

Predicting Physicochemical Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometry, electronic structure, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and reactivity.

Virtual Screening and Docking: Molecular docking simulations can be used to predict the binding affinity of this compound to the active sites of various protein targets. This allows for a rapid, computational screening of the compound against large libraries of proteins associated with different diseases, helping to prioritize experimental testing. This approach has been successfully used to identify potential therapeutic applications for other benzoic acid derivatives. stmjournals.commdpi.com

Designing Novel Derivatives: Should an interesting biological activity or material property be identified, computational tools can be used to design new derivatives with enhanced functions. By systematically modifying the structure of the parent compound in silico (e.g., by adding or changing substituents) and predicting the effect of these changes, researchers can identify promising new candidates for synthesis and testing. This computational design approach is a cornerstone of modern drug discovery and materials development. nih.gov

The potential applications of computational modeling are summarized in Table 3.

| Computational Method | Objective | Predicted Outcome |

| Density Functional Theory (DFT) | Characterize fundamental properties | Optimized geometry, electronic properties, spectral data |

| Molecular Docking | Identify potential biological targets | Binding affinity and mode to various proteins |

| Molecular Dynamics (MD) | Simulate behavior over time | Conformational stability, interaction with solvents/membranes |

| QSAR Modeling | Predict activity of derivatives | Structure-activity relationships for novel designs |

Table 3: Computational and Predictive Modeling Approaches for this compound. This table illustrates how various in silico techniques can be applied to guide the experimental exploration of the compound.

Q & A

Q. What are the optimal synthetic routes for 3-(hydroxymethyl)-2-methylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves regioselective functionalization of benzoic acid derivatives. Key steps include:

- Methylation and hydroxymethylation : Controlled introduction of methyl and hydroxymethyl groups via Friedel-Crafts alkylation or nucleophilic substitution, with solvents like DMF or THF influencing reaction efficiency .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Impurities often arise from incomplete substitution or oxidation byproducts .

- Yield Optimization : Lower temperatures (0–25°C) minimize side reactions, while catalytic bases (e.g., K₂CO₃) enhance substitution efficiency .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- FTIR : Identifies hydroxyl (-OH, ~3200 cm⁻¹), carboxylic acid (-COOH, ~1700 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹). Absence of peaks >1750 cm⁻¹ confirms no ester impurities .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.4 ppm), hydroxymethyl (-CH₂OH, δ 4.5–4.7 ppm), and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carboxylic carbon at ~168 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times vary with mobile phase (e.g., 8–10 min for acetonitrile/0.1% TFA) .

Q. What factors affect the stability of this compound under storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C, with TGA showing mass loss correlated with decarboxylation. Storage at 4°C in amber vials prevents photodegradation .

- pH Sensitivity : The compound is stable in acidic conditions (pH 3–6) but undergoes hydrolysis at pH >8, forming 3-hydroxy-2-methylbenzoate .

- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) for long-term storage due to slow esterification; ethanol or water is preferred .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) level simulations predict frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the carboxylic and hydroxymethyl groups .

- Reactivity Insights : Nucleophilic attack occurs preferentially at the hydroxymethyl group (Mulliken charge: −0.32) rather than the methyl-substituted aromatic ring .

- Validation : Compare computed IR spectra with experimental data to identify discrepancies (e.g., hydrogen bonding effects not fully captured in gas-phase models) .

Q. What contradictions exist in reported thermodynamic parameters for metal-complexation with this compound?

Methodological Answer:

- Binding Affinity Variations : Studies report log K values for Co(II) complexes ranging from 3.2 to 4.5. These discrepancies arise from differences in pH (5–7), ionic strength, or competing ligands (e.g., hydrazine in [M(N₂H₄)₂(mb)₂]·H₂O systems) .

- Thermodynamic Signatures : Isothermal titration calorimetry (ITC) reveals entropy-driven binding in aqueous solutions (ΔS = +45 J/mol·K), contradicting earlier reports of enthalpy dominance due to inadequate buffer correction .

Q. How can mechanistic studies resolve conflicting data on the compound’s interaction with biological macromolecules?

Methodological Answer:

- DNA Binding : UV-Vis spectroscopy shows hypochromicity at 260 nm upon interaction with calf thymus DNA, suggesting intercalation. However, viscometric data (unchanged DNA helix length) contradict this, favoring groove-binding instead .

- Protein Interactions : Competitive assays using serum albumin (BSA/HSA) and site-specific markers (warfarin for Site I, ibuprofen for Site II) identify primary binding pockets. Fluorescence quenching studies must account for inner-filter effects to avoid overestimating binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.